molecular formula C23H29N3O B11661082 2,6-di-tert-butyl-4-{(E)-[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol

2,6-di-tert-butyl-4-{(E)-[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol

Cat. No.: B11661082
M. Wt: 363.5 g/mol
InChI Key: JXFCADDENSEBAR-ZVHZXABRSA-N
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Description

2,6-DI-TERT-BUTYL-4-[(E)-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]PHENOL is an organic compound known for its significant antioxidant properties. It is a derivative of phenol and is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 1-methyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the formation of the imino group.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-TERT-BUTYL-4-[(E)-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]PHENOL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,6-DI-TERT-BUTYL-4-[(E)-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents the oxidation of other molecules. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of cell membranes.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C23H29N3O/c1-22(2,3)16-12-15(13-17(20(16)27)23(4,5)6)14-24-21-25-18-10-8-9-11-19(18)26(21)7/h8-14,27H,1-7H3/b24-14+

InChI Key

JXFCADDENSEBAR-ZVHZXABRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/C2=NC3=CC=CC=C3N2C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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